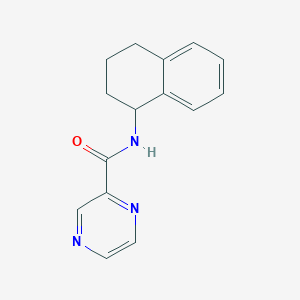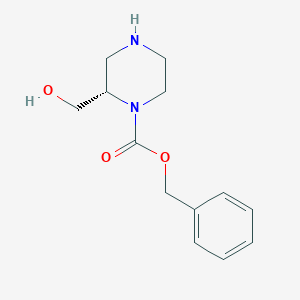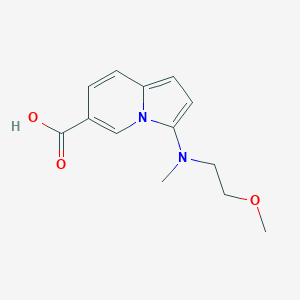
N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,2,3,4-tetrahidronaftil-1-il)pirazina-2-carboxamida es un compuesto químico que ha despertado interés en diversos campos de la investigación científica. Este compuesto se caracteriza por su estructura única, que incluye una porción de tetrahidronaftileno unida a un grupo carboxamida de pirazina. Las propiedades químicas distintivas del compuesto lo convierten en un tema valioso para estudios en química medicinal, farmacología y aplicaciones industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(1,2,3,4-tetrahidronaftil-1-il)pirazina-2-carboxamida generalmente implica la reacción de 1,2,3,4-tetrahidronaftileno con ácido pirazina-2-carboxílico o sus derivados. Un método común incluye el uso de reactivos de acoplamiento como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida) y HOBt (1-hidroxi-benzotriazol) para facilitar la formación del enlace amida en condiciones suaves . La reacción generalmente se lleva a cabo en un solvente orgánico como diclorometano o dimetilformamida a temperatura ambiente.
Métodos de producción industrial
Para la producción a escala industrial, la síntesis puede optimizarse para aumentar el rendimiento y reducir los costos. Esto puede implicar el uso de catalizadores más eficientes, reactores de flujo continuo y sistemas automatizados para garantizar la calidad constante y la escalabilidad. La elección de solventes y reactivos también puede ajustarse para cumplir con las normas ambientales y de seguridad.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(1,2,3,4-tetrahidronaftil-1-il)pirazina-2-carboxamida puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción se pueden realizar utilizando gas hidrógeno en presencia de un catalizador de paladio, lo que resulta en la reducción del anillo de pirazina.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde los grupos funcionales en el anillo de pirazina son reemplazados por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio acuoso.
Reducción: Gas hidrógeno con paladio sobre carbón como catalizador.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base como el hidróxido de sodio.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
N-(1,2,3,4-tetrahidronaftil-1-il)pirazina-2-carboxamida tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N-(1,2,3,4-tetrahidronaftil-1-il)pirazina-2-carboxamida involucra su interacción con objetivos moleculares específicos. Por ejemplo, se ha demostrado que actúa como un agonista o antagonista en ciertos receptores, como el receptor 5-HT7 . Los efectos del compuesto están mediados a través de la modulación de las vías de señalización, lo que lleva a cambios en las respuestas celulares.
Comparación Con Compuestos Similares
N-(1,2,3,4-tetrahidronaftil-1-il)pirazina-2-carboxamida se puede comparar con otros compuestos similares, como:
N-(1,2,3,4-tetrahidronaftil-1-il)-4-aril-1-piperazinahexanamidas: Estos compuestos también se dirigen al receptor 5-HT7 y tienen actividades biológicas similares.
Derivados de pirrolopirazina: Estos compuestos comparten una estructura de anillo de pirazina similar y exhiben una gama de actividades biológicas, incluidas las propiedades antimicrobianas y antitumorales.
La singularidad de N-(1,2,3,4-tetrahidronaftil-1-il)pirazina-2-carboxamida radica en sus características estructurales específicas y las actividades biológicas resultantes, lo que la convierte en un compuesto valioso para futuras investigaciones y desarrollo.
Propiedades
Fórmula molecular |
C15H15N3O |
|---|---|
Peso molecular |
253.30 g/mol |
Nombre IUPAC |
N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C15H15N3O/c19-15(14-10-16-8-9-17-14)18-13-7-3-5-11-4-1-2-6-12(11)13/h1-2,4,6,8-10,13H,3,5,7H2,(H,18,19) |
Clave InChI |
VTHFHTGTWRWYEB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2=CC=CC=C2C1)NC(=O)C3=NC=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-fluoro-N-[1-(1H-indol-3-yl)propan-2-yl]-2-methylpropan-1-amine](/img/structure/B11866520.png)

![8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B11866525.png)

![2-Isopropyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carbonitrile](/img/structure/B11866539.png)


![6-Chloro-6'-methyl-[2,3'-bipyridine]-5-carboxylic acid](/img/structure/B11866558.png)
![2-Cyano-N,N-dimethyl-3H-imidazo[4,5-b]pyridine-3-sulfonamide](/img/structure/B11866562.png)



